molecular formula C15H21ClN2O3 B11026777 2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11026777
M. Wt: 312.79 g/mol
InChI Key: OZXYYLVBNYYUNF-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and an ethoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-[(3-ethoxypropyl)amino]-3-oxopropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like amines or alcohols.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide has a unique combination of functional groups that confer distinct chemical properties and reactivity. Its benzamide core and specific substitutions make it particularly suitable for certain applications in research and industry.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

2-chloro-N-[3-(3-ethoxypropylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C15H21ClN2O3/c1-2-21-11-5-9-17-14(19)8-10-18-15(20)12-6-3-4-7-13(12)16/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

OZXYYLVBNYYUNF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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